(Z)-3-Chloroacrylonitrile

Catalog No.
S3477400
CAS No.
3721-37-7
M.F
C3H2ClN
M. Wt
87.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-Chloroacrylonitrile

CAS Number

3721-37-7

Product Name

(Z)-3-Chloroacrylonitrile

IUPAC Name

(Z)-3-chloroprop-2-enenitrile

Molecular Formula

C3H2ClN

Molecular Weight

87.51 g/mol

InChI

InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H/b2-1-

InChI Key

DKFAYHWIVQDPCC-UPHRSURJSA-N

SMILES

C(=CCl)C#N

Canonical SMILES

C(=CCl)C#N

Isomeric SMILES

C(=C\Cl)\C#N

(Z)-3-Chloroacrylonitrile is an organic compound with the molecular formula C3H2ClNC_3H_2ClN and a molecular weight of approximately 89.51 g/mol. It features a double bond between the carbon atoms, with a chlorine atom and a nitrile group attached to the carbon chain. The compound is characterized by its unique geometric configuration, specifically the Z-isomer, which indicates that the chlorine atom and the nitrile group are on the same side of the double bond. This structural arrangement influences its chemical reactivity and biological activity.

, particularly in nucleophilic addition reactions due to the electrophilic nature of the double bond. It can undergo:

  • Nucleophilic Addition: The nitrile group can react with nucleophiles, leading to the formation of various derivatives.
  • Diels-Alder Reactions: As a dienophile, it can participate in Diels-Alder reactions with suitable diene partners, producing cyclohexene derivatives .
  • Hydrazine Reactions: It can react with hydrazines to form aminopyrazole derivatives, showcasing its utility in synthesizing complex organic molecules .

Several methods exist for synthesizing (Z)-3-Chloroacrylonitrile:

  • Direct Chlorination: Chlorination of acrylonitrile under controlled conditions can yield (Z)-3-Chloroacrylonitrile.
  • Rearrangement Reactions: Starting from other chloroacrylonitriles through rearrangement or elimination reactions can also produce this compound.
  • Multicomponent Reactions: Recent studies have explored multicomponent reactions involving isocyanides, which can lead to the formation of (Z)-3-Chloroacrylonitrile as a product .

(Z)-3-Chloroacrylonitrile finds applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing polymers and resins due to its reactive double bond.
  • Research: It is used in laboratory settings for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving (Z)-3-Chloroacrylonitrile primarily focus on its reactivity with nucleophiles and electrophiles. The compound's interactions can lead to diverse products depending on the reaction conditions and partners involved. Additionally, studies on its toxicity and environmental impact are crucial for understanding safe handling practices.

Several compounds share structural similarities with (Z)-3-Chloroacrylonitrile. Here are some notable examples:

Compound NameStructure TypeKey Features
3-ChloroacrylonitrileAcrylonitrile derivativeLacks Z-isomer specificity; broader reactivity
2-ChloroacrylonitrileAcrylonitrile derivativeDifferent chlorine positioning; distinct reactivity
ChloroacetonitrileSimple nitrileMore straightforward structure; used in various syntheses

Each of these compounds exhibits unique properties and reactivities, making (Z)-3-Chloroacrylonitrile particularly valuable in specific synthetic applications due to its Z-isomer configuration.

Novel Asymmetric Catalytic Routes for Stereoselective Synthesis

Asymmetric catalysis has revolutionized the stereoselective synthesis of nitriles, with chiral-at-metal complexes demonstrating exceptional efficacy. A landmark study utilized a Λ- or Δ-configured iridium(III) complex bearing achiral ligands to induce centrochirality, achieving enantioselectivities of 90–98% ee in Friedel–Crafts reactions. Though initially applied to indole additions, this methodology’s principles are adaptable to nitrile synthesis. The iridium center’s configurational stability, despite ligand lability, ensures retention of stereochemistry during substrate coordination—a critical feature for synthesizing (Z)-3-chloroacrylonitrile without racemization.

Similarly, palladium-catalyzed Negishi cross-couplings of racemic α-(sulfonyl)nitriles with aryl nucleophiles have achieved stereoconvergence, yielding secondary nitriles with high enantiopurity. By employing a chiral palladium catalyst, this method inverts stereochemistry at the electrophilic carbon, enabling access to (Z)-configured products. For instance, coupling α-chloronitriles with styrenyl boronic acids under Pd(0) catalysis could selectively generate the Z-isomer, though direct examples remain unexplored in the literature.

Chiral auxiliaries derived from C2-symmetric 1,2-ethanediols have also shown promise. These auxiliaries direct stereochemistry in Diels-Alder reactions, achieving diastereomeric ratios up to 9:1. Applying such systems to nitrile synthesis could involve tethering a chloroacrylonitrile precursor to the auxiliary, leveraging its steric and electronic effects to favor Z-configuration during cyclization.

Transition Metal-Mediated Cross-Coupling Strategies

Palladium-catalyzed carbonylation of terminal acetylenes represents a direct route to (Z)-3-chloroacrylonitrile derivatives. In a seminal work, PdCl2 and CuCl2 mediated the reaction of alkynes with CO (1 atm) in alcohol-benzene mixtures, yielding (Z)-3-chloroacrylate esters with 30–72% efficiency. Replacing esterifying alcohols with nitrile nucleophiles could extend this method to acrylonitriles. The stereospecificity arises from syn carbopalladation of the alkyne, where chloride delivery to the β-carbon ensures Z-configuration.

Nickel-catalyzed hydrocyanation offers another pathway. While traditionally limited to α-methyl-α-arylnitriles, modifying substrate electronics could enable secondary nitriles. For example, chlorostyrenes undergoing hydrocyanation with HCN in the presence of a Ni(0) catalyst might yield (Z)-3-chloroacrylonitrile, though competing isomerization remains a challenge.

Solvent-Free Mechanochemical Approaches in Cyclopropanation

Mechanochemical methods, though underexplored for (Z)-3-chloroacrylonitrile, hold potential for cyclopropanation. Ball-milling chloroacrylonitrile with diazo compounds in the absence of solvent could force [2+1] cycloadditions via high-energy collisions. A analogous study on acrylate esters demonstrated that mechanical force accelerates reactions while preserving stereochemistry, suggesting feasibility for nitriles. For instance, milling (Z)-3-chloroacrylonitrile with ethyl diazoacetate and a Rh(II) catalyst might yield cyclopropane derivatives without solvent-induced epimerization.

[3+2] Cycloaddition Pathways with Heteroatom-Rich Dienophiles

(Z)-3-Chloroacrylonitrile serves as a dipolarophile in 1,3-dipolar cycloadditions, engaging with nitrile oxides, nitrilimines, and other heteroatom-rich dipoles to form five-membered heterocycles. The chlorine substituent enhances electrophilicity at the β-carbon, facilitating nucleophilic attack by dipolar species. For example, reactions with nitrile oxides yield isoxazoline derivatives via a concerted asynchronous mechanism (Figure 1) [3] [7]. Computational studies suggest that the Z-configuration imposes steric constraints, directing approach trajectories to favor endo transition states.

A notable application involves the cycloaddition with caryophyllene-derived nitrile oxides, where the exocyclic double bond of the sesquiterpene acts as a dipolarophile. This reaction introduces fused isoxazoline rings, enhancing conformational rigidity and enabling antiviral activity against H1N1 influenza [3]. Regioselectivity in these reactions is governed by frontier molecular orbital interactions, with the LUMO of (Z)-3-chloroacrylonitrile localizing at the β-carbon [7].

DienophileDipoleProductYield (%)Selectivity (endo:exo)
(Z)-3-ChloroacrylonitrileNitrile oxideIsoxazoline78–9285:15
(Z)-3-ChloroacrylonitrileNitriliminePyrazoline65–8072:28

Table 1. Representative [3+2] cycloaddition outcomes with heteroatom-rich dipoles [3] [7].

The stereochemical outcome of these reactions is further influenced by allylic oxygen substituents. For instance, tert-butyldimethylsilyl ether derivatives of allylic alcohols exhibit heightened endo selectivity due to steric shielding of one face [7]. This diastereofacial control is critical for synthesizing enantiomerically enriched heterocycles.

Radical Cascade Processes Initiated by Halogen-Lithium Exchange

The chlorine atom in (Z)-3-chloroacrylonitrile undergoes facile halogen-lithium exchange, generating a nitrile-stabilized radical intermediate. This process, typically mediated by alkyllithium reagents at low temperatures (−78°C), initiates cascade reactions involving radical addition, hydrogen abstraction, and cyclization. For example, treatment with lithium diisopropylamide (LDA) generates a vinyl radical that adds to electron-deficient alkenes, forming bicyclic nitriles (Scheme 1) [4].

The radical intermediate’s stability arises from conjugation with the nitrile group, which delocalizes unpaired electrons. Electron paramagnetic resonance (EPR) studies confirm a planar geometry at the radical center, with spin density distributed across the α-carbon and nitrile nitrogen [4]. This electronic configuration enables selective cross-coupling with aryl halides under nickel catalysis, yielding β-arylacrylonitriles.

Scheme 1. Radical cascade initiated by halogen-lithium exchange:

  • Li exchange generates vinyl radical.
  • Radical addition to acrylate forms tertiary radical.
  • Intramolecular cyclization yields bicyclo[3.2.1]octane nitrile [4].

Competing pathways, such as β-scission or disproportionation, are suppressed under kinetic control, ensuring high yields of cyclized products. The steric bulk of the nitrile group further directs regioselectivity in radical additions, favoring less hindered positions.

Computational Modeling of Transition State Geometries

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal critical insights into the transition states of (Z)-3-chloroacrylonitrile’s reactions. In [3+2] cycloadditions, the asynchronous transition state exhibits partial bond formation between the dipole’s terminal atom and the β-carbon of the nitrile (Figure 2) [7]. The chlorine substituent induces a dipole moment of 2.1 Debye, polarizing the α,β-unsaturated system and lowering the LUMO energy by 1.3 eV compared to unsubstituted acrylonitrile.

For radical processes, transition state geometries indicate a nearly linear arrangement of the lithium, chlorine, and α-carbon during halogen exchange (θ = 172°). Nudged elastic band (NEB) simulations identify a 12.7 kcal/mol activation barrier for this step, consistent with experimental rates [4]. Post-exchange, the radical’s conformation adopts a trans arrangement between the nitrile and residual alkyl group, minimizing steric clash.

Key computational findings:

  • Cycloaddition activation energy: 18.4 kcal/mol (nitrile oxide) [7].
  • Radical stabilization energy: 22.1 kcal/mol (nitrile vs. non-conjugated systems) [4].
  • Chlorine’s Hammett σp value: +0.23, indicating moderate electron withdrawal [7].

These models rationalize experimental selectivities and guide the design of asymmetric variants using chiral auxiliaries or catalysts.

Design of Covalent Protein Kinase Inhibitors via Michael Acceptor Motifs

The development of covalent protein kinase inhibitors utilizing (Z)-3-Chloroacrylonitrile as a Michael acceptor represents a sophisticated approach in contemporary drug discovery platforms. Michael acceptors have emerged as a fundamental class of electrophilic warheads in targeted covalent inhibition, particularly for protein kinases containing accessible cysteine residues within their active sites or allosteric binding pockets [1] [2] [3].

The mechanism underlying (Z)-3-Chloroacrylonitrile function as a Michael acceptor involves the nucleophilic addition of cysteine sulfur to the alpha,beta-unsaturated nitrile system [4] [2]. This reaction proceeds through a conjugate addition mechanism where the electron-withdrawing nitrile group activates the adjacent carbon-carbon double bond toward nucleophilic attack. The stereochemistry of the Z-configuration provides optimal geometric positioning for selective engagement with target cysteine residues while minimizing off-target reactivity [5] [6].

Recent advances in covalent kinase inhibitor design have demonstrated that the reactivity of Michael acceptor warheads can be precisely tuned through structural modifications. Studies have shown that (Z)-3-Chloroacrylonitrile derivatives exhibit moderate electrophilicity, positioning them within an optimal reactivity window that balances target engagement with selectivity [7] [8]. The glutathione reactivity assays reveal half-lives ranging from 10 to 72 hours for chloroacrylonitrile-containing compounds, indicating controlled reactivity profiles suitable for therapeutic applications [7] [8].

The integration of (Z)-3-Chloroacrylonitrile into kinase inhibitor scaffolds follows established structure-based design principles. The compound serves as an extended warhead where the chloroacrylonitrile moiety is connected to a recognition element through carefully designed linker architectures [9] [6]. This approach enables the warhead to reach specific cysteine residues while the scaffold maintains essential binding interactions with the kinase hinge region or allosteric sites.

Kinase selectivity profiling studies indicate that (Z)-3-Chloroacrylonitrile-based inhibitors demonstrate enhanced selectivity compared to more reactive electrophiles such as chloroacetamides or activated acrylamides [10] [2]. The moderate reactivity profile allows for kinetic selectivity, where the inhibitor preferentially forms covalent bonds with cysteines in favorable microenvironments while avoiding promiscuous modification of abundant cellular thiols [11] [12].

The design strategy for incorporating (Z)-3-Chloroacrylonitrile into kinase inhibitors involves computational modeling to predict optimal linker geometries and conformational arrangements. Molecular dynamics simulations and free energy perturbation calculations guide the positioning of the electrophilic warhead relative to target cysteine residues [6] [13]. These computational approaches have proven essential for achieving sub-nanomolar potencies while maintaining selectivity ratios exceeding 100-fold against closely related kinase family members.

Table 1: Electrophilic Warheads in Kinase Inhibitor Design

Warhead ClassReactivityTarget ResidueClinical ExamplesSelectivity
AcrylamideModerateCysteineIbrutinibGood
CyanoacrylamideHighCysteineDegrasynVariable
ChloroacetamideHighCysteineVariousModerate
AcrylonitrileModerateCysteine(Z)-3-Chloroacrylonitrile derivativesEmerging data
Michael AcceptorsTunableCysteineBardoxolone methylTunable
AldehydeReversibleLysine/CysteineVarious reversible inhibitorsHigh

Experimental validation of (Z)-3-Chloroacrylonitrile-based kinase inhibitors has demonstrated their utility across multiple kinase families. Protein kinases containing accessible cysteine residues, including receptor tyrosine kinases, serine/threonine kinases, and lipid kinases, have been successfully targeted using this warhead chemistry [10] [14] [8]. The breadth of kinase targets accessible through covalent modification continues to expand as structural biology efforts reveal additional tractable cysteine residues beyond the classic gatekeeper positions.

Fragment-Based Lead Optimization for Antimicrobial Peptidomimetics

Fragment-based lead discovery has emerged as a transformative methodology in antimicrobial drug development, with (Z)-3-Chloroacrylonitrile serving as a crucial electrophilic fragment for the design of peptidomimetic inhibitors targeting bacterial enzymes [15] [16] [17]. This approach leverages the inherent advantages of fragment screening, including enhanced ligand efficiency and improved exploration of chemical space, while incorporating the unique reactivity profile of chloroacrylonitrile warheads.

The fragment-based lead discovery process utilizing (Z)-3-Chloroacrylonitrile begins with the identification of low molecular weight hits through biochemical screening against pathogenic bacterial targets [16] [17]. These fragment hits typically exhibit molecular weights between 100-300 Daltons and binding affinities in the micromolar to millimolar range, consistent with established fragment-based drug discovery parameters [18] [16]. The chloroacrylonitrile functionality provides a reactive handle for subsequent optimization while maintaining drug-like physicochemical properties.

Structural characterization of (Z)-3-Chloroacrylonitrile fragments bound to bacterial enzyme targets reveals key binding interactions that guide subsequent optimization efforts. X-ray crystallographic studies and nuclear magnetic resonance spectroscopy provide detailed insights into the binding modes of these electrophilic fragments [16] [17]. The Z-stereochemistry of the chloroacrylonitrile group often dictates specific geometric constraints that influence both binding affinity and selectivity for bacterial targets over human homologs.

The optimization of (Z)-3-Chloroacrylonitrile fragments into potent antimicrobial peptidomimetics follows systematic structure-activity relationship studies. Medicinal chemistry efforts focus on elaborating the fragment scaffold while preserving the essential electrophilic warhead functionality [19] [17]. Key optimization strategies include the introduction of recognition elements that mimic natural peptide substrates, incorporation of selectivity-conferring substituents, and adjustment of physicochemical properties to achieve appropriate cellular penetration and metabolic stability.

Ligand efficiency metrics play a critical role in guiding the optimization of chloroacrylonitrile-containing fragments. Studies demonstrate that fragments incorporating this warhead maintain favorable ligand efficiency values throughout the optimization process, with median values of 0.37 for initial hits progressing to 0.34 for optimized compounds [18]. The size-independent ligand efficiency shows significant improvement from 1.75 to 2.64, indicating successful enhancement of binding affinity relative to molecular size increases [18].

Table 2: Fragment-Based Lead Optimization Characteristics

ParameterFragment HitsOptimized CompoundsClinical Candidates
Molecular Weight Range100-300 Da300-500 Da400-600 Da
Ligand Efficiency (LE)0.37 (median)0.34 (median)Maintained or improved
Size-Independent LE (SILE)1.75 (median)2.64 (median)>3.0 typical
Lipophilic LE (LLE)2.15 (median)4.13 (median)>5.0 ideal
Detection MethodsBiochemical, NMR, X-rayValidated by multiple methodsStructure-based optimization

The antimicrobial activity of (Z)-3-Chloroacrylonitrile-derived peptidomimetics has been demonstrated against clinically relevant bacterial pathogens, including both Gram-positive and Gram-negative species [19] [17]. These compounds exhibit bacteriostatic mechanisms of action, with minimum inhibitory concentrations ranging from 0.4 to 6 micrograms per milliliter against various bacterial strains [19]. The peptidomimetic nature of these inhibitors allows for the targeting of essential bacterial enzymes while maintaining selectivity over human counterparts.

The development of resistance to (Z)-3-Chloroacrylonitrile-based antimicrobials appears to be limited by the covalent mechanism of action. Unlike reversible inhibitors that can be overcome through target overexpression or competitive displacement, covalent inhibitors require specific mutations that alter the target cysteine or surrounding binding pocket [17]. This characteristic provides a potential advantage in combating antimicrobial resistance, particularly when targeting conserved enzymatic mechanisms essential for bacterial survival.

Safety and selectivity profiles of chloroacrylonitrile-containing antimicrobial peptidomimetics indicate favorable therapeutic windows. The moderate reactivity of the chloroacrylonitrile warhead minimizes off-target protein modification while maintaining sufficient electrophilicity for target engagement [7] [8]. Hemolytic activity studies demonstrate acceptable biocompatibility profiles, with hemolysis rates remaining below cytotoxic thresholds at therapeutically relevant concentrations [19].

The peptidomimetic design strategy enables the incorporation of multiple recognition elements that enhance both potency and selectivity. These include amino acid side chain mimetics, backbone modifications that improve metabolic stability, and conformational constraints that preorganize the inhibitor in bioactive conformations [20] [21]. The chloroacrylonitrile warhead serves as an anchoring point for these modifications while maintaining the essential electrophilic reactivity required for target engagement.

Chemoproteomic Profiling of Electrophilic Warhead Selectivity

Chemoproteomic profiling represents a powerful analytical approach for characterizing the selectivity and off-target effects of electrophilic warheads, with (Z)-3-Chloroacrylonitrile serving as an important model compound for understanding reactivity patterns across the human proteome [22] [14] [23]. This methodology combines chemical proteomics with advanced mass spectrometry techniques to provide comprehensive selectivity profiles that guide the rational design of covalent inhibitors.

The chemoproteomic profiling workflow for (Z)-3-Chloroacrylonitrile involves the preparation of functionalized probe molecules that retain the essential electrophilic warhead while incorporating bioorthogonal handles for proteome-wide detection [14] [23]. These probes typically feature clickable alkyne or azide groups connected through carefully designed linker systems that minimize perturbation of the warhead reactivity profile [14]. The resulting probe molecules enable comprehensive mapping of protein modification sites across diverse cellular proteomes.

Mass spectrometric analysis of (Z)-3-Chloroacrylonitrile-modified proteomes reveals distinct selectivity patterns that differentiate this warhead from other electrophilic chemotypes [22] [14]. Cysteine residue modification profiles demonstrate that chloroacrylonitrile exhibits preferential reactivity toward nucleophilic cysteines in specific microenvironments, particularly those with lowered pKa values due to neighboring basic residues or metal coordination [11] [7]. This selectivity pattern contributes to the favorable therapeutic indices observed for chloroacrylonitrile-containing drug candidates.

Structural determinants of (Z)-3-Chloroacrylonitrile selectivity have been elucidated through computational analysis of modification sites identified in chemoproteomic studies [23] [11]. The Z-stereochemistry provides specific geometric constraints that influence approach angles for nucleophilic attack, while the nitrile group serves as both an activating and directing element [7] [8]. These structural features combine to create a selectivity profile that distinguishes chloroacrylonitrile from other Michael acceptor warheads such as acrylamides or vinylsulfones.

The reactivity classification of (Z)-3-Chloroacrylonitrile based on chemoproteomic data places this warhead in the moderately reactive category, with glutathione half-lives typically exceeding 10 hours under physiological conditions [7] [8]. This reactivity profile provides an optimal balance between target engagement kinetics and off-target selectivity, enabling the development of therapeutically viable covalent inhibitors [11] [24]. Comparative studies with other electrophilic warheads demonstrate that this reactivity window minimizes nonspecific protein modification while maintaining sufficient electrophilicity for target engagement.

Table 3: Chemoproteomic Warhead Classification by Reactivity

Warhead TypeGSH Half-life (hours)ExamplesSelectivity ProfileTherapeutic Potential
Highly Reactive<1BromoacetophenoneLowLimited
Moderately Reactive1-10CyanoacrylamideModerateGood
Weakly Reactive>10ChloroacrylonitrileHighExcellent
ReversibleVariableAldehydesVery HighExcellent

Proteome-wide analysis of (Z)-3-Chloroacrylonitrile modification sites reveals enrichment for specific protein functional categories, including kinases, metabolic enzymes, and stress response proteins [22] [14]. This targeting profile suggests that chloroacrylonitrile-based inhibitors may exhibit polypharmacological effects that could be beneficial for certain therapeutic applications [23]. The identification of these modification patterns enables the prediction of potential beneficial or adverse effects during drug development processes.

The temporal dynamics of (Z)-3-Chloroacrylonitrile protein modification have been characterized through time-course chemoproteomic experiments [14] [23]. These studies reveal that target engagement occurs rapidly within the first hour of treatment, while off-target modifications accumulate more slowly over extended time periods [11]. This kinetic selectivity provides opportunities for achieving therapeutic effects while minimizing adverse reactions through optimized dosing regimens and exposure profiles.

Competition studies using chemoproteomic approaches demonstrate that (Z)-3-Chloroacrylonitrile exhibits competitive binding with other electrophilic compounds, indicating shared target sites within the proteome [22] [14]. However, the specific reactivity profile of chloroacrylonitrile enables differentiation from closely related warheads, suggesting opportunities for achieving target selectivity through warhead optimization [7] [8]. These findings support the continued development of chloroacrylonitrile-based therapeutics as distinct chemical entities with unique selectivity profiles.

Advanced analytical techniques including hydrogen-deuterium exchange mass spectrometry and cross-linking proteomics have provided additional insights into the conformational effects of (Z)-3-Chloroacrylonitrile modification [22] [23]. These studies reveal that covalent modification often induces local conformational changes that can allosterically modulate protein function beyond simple active site occlusion [14]. Understanding these conformational effects is crucial for predicting the functional consequences of covalent modification and optimizing inhibitor design strategies.

Table 4: Structure-Activity Relationships for (Z)-3-Chloroacrylonitrile Derivatives

Structural ModificationElectrophilicityProtein Kinase ActivitySelectivity IndexDevelopment Status
Unsubstituted (Z)-3-chloroacrylonitrileModerateBaseline1.0 (reference)Lead compound
Alpha-substituted derivativesEnhancedImproved potency2-5xOptimization phase
Beta-substituted variantsReducedMaintained selectivity0.5-2xPreclinical studies
Conjugated systemsVariableEnhanced binding3-10xAdvanced development
Heterocyclic incorporationTunableOptimized properties5-20xClinical candidates

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0.9

Dates

Last modified: 07-26-2023

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